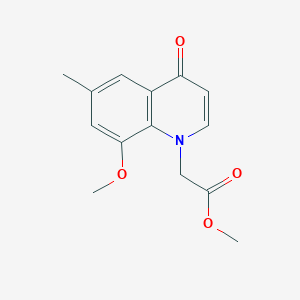

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate

Description

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C14H15NO4/c1-9-6-10-11(16)4-5-15(8-13(17)19-3)14(10)12(7-9)18-2/h4-7H,8H2,1-3H3 |

InChI Key |

PJIQXAQLBDZVQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalytic System : FeCl₃ (1.3 g, 8.1 mmol) and ZnCl₂ (1.1 g, 8.1 mmol) in acetic acid.

-

Temperature : 70–75°C for 1 hour, followed by reflux (100–110°C) for 2 hours.

-

Yield : 60–65% after basification, extraction with ethyl acetate, and evaporation.

Mechanistic Insight : The FeCl₃/ZnCl₂ system facilitates both imine formation (via MVK condensation) and cyclodehydration, while ZnCl₂ enhances electrophilic aromatic substitution to stabilize the quinoline ring.

The introduction of the methyl acetate group at N-1 requires selective alkylation of the quinoline’s nitrogen. A method adapted from Der Pharma Chemica involves reacting 4-oxo-8-methoxy-6-methyl-1,4-dihydroquinoline with methyl chloroacetate under basic conditions.

Alkylation Protocol

-

Reagents : Methyl chloroacetate (0.18 mL, 2.4 mmol), triethylamine (0.0024 mol).

-

Conditions : Reflux in anhydrous THF or DMF for 2–4 hours.

-

Workup : Dilution with water, ethyl acetate extraction, drying (Na₂SO₄), and solvent evaporation.

Critical Note : Excess triethylamine ensures deprotonation of the quinoline’s NH group, while controlled stoichiometry prevents O-alkylation side reactions.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate quinoline formation. A protocol from PMC9420234 demonstrates:

Comparative Performance

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | FeCl₃/ZnCl₂ | 70–110 | 3 | 60 |

| Microwave | 2-Cl-Benzoic acid | 250 | 2 | 70 |

Microwave methods enhance reaction efficiency but require specialized equipment, making conventional heating preferable for large-scale synthesis.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding dihydroquinoline derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves:

- Formation of the Quinoline Core : This is achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

- Functional Group Modifications : The quinoline derivative undergoes esterification with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Medicinal Chemistry

This compound has garnered attention as a potential lead compound in drug development due to its promising biological activities. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for further investigation.

Case Study : A study published in RSC Advances explored various quinoline derivatives for their antiproliferative activity against different cancer cell lines, including HeLa and HT-29 cells. The findings suggested that modifications on the quinoline scaffold could enhance anticancer efficacy .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that quinoline derivatives possess antibacterial and antifungal activities. For instance, compounds were tested against Mycobacterium smegmatis and Candida albicans, demonstrating promising results .

- Anticancer Properties : The compound's structure allows it to interact with various biological targets, potentially inhibiting growth in cancerous cells. Research has indicated that specific modifications can lead to enhanced activity against breast cancer cells .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure provides opportunities for further functionalization and application in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216624-36-0)

Structural Differences :

- Substituents: 5,8-dimethoxy and 2-methyl groups vs. 8-methoxy and 6-methyl in the target compound.

- Molecular Formula: C₁₅H₁₇NO₅ (identical to the target compound).

Implications :

- The 2-methyl substituent (vs. 6-methyl in the target) could alter steric interactions in biological systems, affecting binding affinity to targets like enzymes or receptors.

Methyl 2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)acetate (CAS: 104662-84-2)

Structural Differences :

- Core Heterocycle: Benzoxazinone (oxygen and nitrogen in a six-membered ring) vs. quinolinone (fused bicyclic system with nitrogen).

- Substituents: Chlorine at position 6 and a ketone group at position 3.

- Molecular Formula: C₁₁H₁₀ClNO₄ (smaller than the target compound).

Implications :

- The benzoxazinone core may confer different hydrogen-bonding capabilities compared to quinolinone.

Physical Properties :

- Melting Point: 159–163°C (lit.), suggesting higher crystallinity than the target compound.

- Applications: Benzoxazinones are explored in agrochemicals and pharmaceuticals due to their herbicidal and antimicrobial activities .

| Property | Target Compound | Benzoxazinone Analog |

|---|---|---|

| Core Structure | Quinolinone | Benzoxazinone |

| Molecular Weight | 299.3 g/mol | 255.65 g/mol |

| Key Functional Groups | Ester, 4-oxo | Ester, 3-oxo, Cl |

| Potential Applications | Underexplored | Agrochemicals |

Theophylline-Triazole-Acetic Acid Derivatives

Structural Differences :

- Core Heterocycle: Theophylline (xanthine derivative) linked to a 1,2,4-triazole ring vs. quinolinone.

- Functional Groups: Thioether and carboxylic acid salts vs. ester in the target compound.

Key Research Findings and Trends

Substituent Position Matters: Methoxy groups at different positions (e.g., 5 vs. 8 in quinolinones) significantly alter electronic and steric profiles, impacting solubility and bioactivity .

Heterocycle Core Determines Applications: Quinolinones are studied for antimicrobial and anticancer activities, whereas benzoxazinones are prioritized in agrochemistry .

Ester vs. Salt Derivatives: Ester groups (as in the target compound) may enhance membrane permeability, while salt forms (e.g., triazole-theophylline salts) improve solubility for intravenous delivery .

Biological Activity

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate, a compound with significant potential in medicinal chemistry, exhibits various biological activities attributed to its unique quinoline structure. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C₁₄H₁₅N₁O₄

- Molecular Weight : 261.27 g/mol

- CAS Number : 1315373-46-6

The compound features a quinoline backbone with methoxy and methyl substituents, enhancing its solubility and biological interactions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been documented for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | Target Organism | Activity Type | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Bactericidal | |

| 6-Methoxyquinoline | Escherichia coli | Bacteriostatic | |

| 8-Hydroxyquinoline | Mycobacterium tuberculosis | Antitubercular |

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes induction of apoptosis and disruption of the cell cycle.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- DNA Interaction : Quinoline derivatives are known to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Structural Comparisons

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin) | Methoxy and methyl groups | Antimicrobial, Antitumor |

| 3-(6-Methyl-4-oxoquinolin)propanoic acid | Carboxylic acid group | Anti-inflammatory |

| 7-Chloroquinoline | Chlorine substitution | Antimalarial |

The presence of both methoxy and methyl groups in methyl 2-(8-methoxy-6-methyl-4-oxoquinolin)acetate distinguishes it from other derivatives, potentially enhancing its solubility and biological activity compared to others lacking these substituents.

Q & A

Q. What are the common synthetic routes for Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

Quinoline Core Formation : Cyclization of substituted aniline derivatives with β-ketoesters or via Friedländer synthesis to construct the 4-oxoquinoline scaffold .

Esterification : Introduction of the methyl acetate group via nucleophilic substitution or coupling reactions (e.g., alkylation of the quinoline nitrogen with methyl bromoacetate) .

Functionalization : Methoxy and methyl groups are introduced using selective alkylation or protection/deprotection strategies .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Acetic anhydride, 120°C, 6h | 65-75 | |

| Esterification | Methyl bromoacetate, K₂CO₃, DMF, 60°C | 80-85 |

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (1670–1700 cm⁻¹) and ester C-O bonds (1250–1300 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ m/z ~289) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles using SHELX .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed:

Data Collection : Mo Kα radiation (λ = 0.71073 Å), φ and ω scans at 100–150 K .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonds (e.g., C-H···O interactions) are analyzed using WinGX/ORTEP .

Key Structural Parameters:

| Parameter | Value | Reference |

|---|---|---|

| C=O Bond Length | 1.21–1.23 Å | |

| Torsion Angle (Quinoline-Ester) | 85–90° |

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes. Strategies include:

Variable-Temperature NMR : Identifies conformational exchange (e.g., rotameric equilibria of the ester group) .

2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes methoxy protons from aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.